molecular formula C9H10ClNO B12074369 3-Chloro-2-cyclopropoxyaniline

3-Chloro-2-cyclopropoxyaniline

Cat. No.: B12074369
M. Wt: 183.63 g/mol
InChI Key: KGTYHRVYFMEYIX-UHFFFAOYSA-N
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Description

3-Chloro-2-cyclopropoxyaniline is an organic compound with the molecular formula C₉H₁₀ClNO It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the third position and a cyclopropoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-cyclopropoxyaniline typically involves the reaction of 3-chloroaniline with cyclopropyl alcohol under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of cyclopropyl alcohol is replaced by the amino group of 3-chloroaniline. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-cyclopropoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, yielding different aniline derivatives.

    Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various aniline derivatives.

Scientific Research Applications

3-Chloro-2-cyclopropoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-cyclopropoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and the chlorine atom play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

  • 3-Chloroaniline
  • 2-Cyclopropoxyaniline
  • 3-Chloro-2-methoxyaniline

Comparison: 3-Chloro-2-cyclopropoxyaniline is unique due to the presence of both the chlorine atom and the cyclopropoxy group. This combination imparts distinct chemical and physical properties, such as increased reactivity and specific binding interactions. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic characteristics, making it valuable in various applications.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

3-chloro-2-cyclopropyloxyaniline

InChI

InChI=1S/C9H10ClNO/c10-7-2-1-3-8(11)9(7)12-6-4-5-6/h1-3,6H,4-5,11H2

InChI Key

KGTYHRVYFMEYIX-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC=C2Cl)N

Origin of Product

United States

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